(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
This compound is a type of boronic acid, which are commonly used in organic chemistry and medicinal chemistry. They are involved in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthesis of boronic acids involves several steps, including the reaction of a carboxylic acid with a carbodiimide, followed by the addition of a base and an acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and a carbon atom . The structure of this particular compound would be further characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to the pyrazol ring .Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on the specific groups attached to the boron atom. In general, boronic acids are stable and readily prepared compounds . The specific properties of “(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” are not available in the retrieved data.Scientific Research Applications
Synthesis of Biologically Active Compounds
(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is primarily recognized for its role in synthesizing biologically active compounds. It serves as an important intermediate in the preparation of various pharmaceuticals. For instance, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate involves the conversion of 1H-pyrazole into boronic acids, underscoring the significance of boronic acid derivatives in pharmaceutical synthesis (Zhang Yu-jua, 2013).
Enhancement of Synthetic Processes
The compound is instrumental in enhancing synthetic processes, such as regiospecific preparation of complex molecules. A notable example is its use in the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles, demonstrating the compound's role in achieving precise chemical constructions and transformations (P. Dragovich et al., 2007).
Structural Characterization and Modification
This boronic acid derivative is also crucial in the structural characterization and modification of molecules. For instance, silylated or germylated pyrazoleboronic acids have been synthesized and characterized, illustrating the compound's utility in creating and studying novel molecular structures (K. Durka et al., 2015).
Catalytic and Reactive Properties
Moreover, the compound displays catalytic and reactive properties, such as in the ruthenium-catalyzed aromatic C-H silylation, where it's used as an ortho-directing agent. This indicates its potential in catalyzing and directing specific chemical reactions, crucial for complex synthesis processes (H. Ihara & M. Suginome, 2009).
Applications in Analytical Techniques
The compound also finds applications in analytical techniques such as X-ray powder diffraction, highlighting its role in the analysis and quality control of pharmaceuticals (Qing Wang et al., 2017).
Antimicrobial Activity
Additionally, certain derivatives of this compound exhibit antimicrobial activity, indicating its potential in developing antimicrobial agents (Satyender Kumar et al., 2012).
Mechanism of Action
The mechanism of the Suzuki-Miyaura reaction involves several steps. First, the palladium catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a new Pd-C bond. Then, the boronic acid undergoes transmetalation, transferring the aryl or vinyl group to the palladium. Finally, the new aryl-aryl or aryl-vinyl bond is formed through reductive elimination .
Future Directions
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that boronic acids, including “(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid”, may have promising applications in the future.
Properties
IUPAC Name |
[1-(methoxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O3/c1-15-3-12-2-4(7(13)14)5(11-12)6(8,9)10/h2,13-14H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAPGEYGJQXEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)COC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681622 |
Source
|
Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-73-8 |
Source
|
Record name | B-[1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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